molecular formula C13H19NO3S2 B12678239 3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate CAS No. 94109-72-5

3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate

Cat. No.: B12678239
CAS No.: 94109-72-5
M. Wt: 301.4 g/mol
InChI Key: XFQZVBXNXUMYPU-UHFFFAOYSA-M
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Description

3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate is a chemical compound with the molecular formula C13H19NO3S2. It is known for its unique structure, which includes a thiazolium ring and a toluene-p-sulphonate group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate typically involves the reaction of 2-methylthiazole with ethyl iodide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazolium ring. The resulting product is then treated with toluene-p-sulphonic acid to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate involves its interaction with specific molecular targets. The thiazolium ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4,5-dihydro-2-methylthiazolium toluene-p-sulphonate is unique due to its combination of the thiazolium ring and toluene-p-sulphonate group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

CAS No.

94109-72-5

Molecular Formula

C13H19NO3S2

Molecular Weight

301.4 g/mol

IUPAC Name

3-ethyl-2-methyl-4,5-dihydro-1,3-thiazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C7H8O3S.C6H12NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-7-4-5-8-6(7)2/h2-5H,1H3,(H,8,9,10);3-5H2,1-2H3/q;+1/p-1

InChI Key

XFQZVBXNXUMYPU-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SCC1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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